Methyl mycophenolate
Description
Contextualization of Mycophenolic Acid as a Core Immunosuppressive Scaffold
Mycophenolic acid (MPA) stands as a fundamental immunosuppressive agent, widely utilized in research for its ability to modulate immune responses. Its core mechanism of action involves the selective and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) wikipedia.orgpharmgkb.orgnih.govfishersci.fimdpi.comdrugbank.comnih.govacs.orgresearchgate.netijdvl.comfrontiersin.orgnih.gov. IMPDH is a crucial enzyme in the de novo pathway of guanosine (B1672433) monophosphate (GMP) synthesis, which is essential for the proliferation of T and B lymphocytes wikipedia.orgpharmgkb.orgnih.govfishersci.fimdpi.comdrugbank.comfrontiersin.orgnih.gov. While other cell types can utilize a separate salvage pathway for purine (B94841) synthesis, lymphocytes are highly dependent on the de novo pathway, making them particularly susceptible to IMPDH inhibition by MPA wikipedia.orgpharmgkb.orgnih.govfishersci.fimdpi.comdrugbank.comfrontiersin.orgnih.gov. This selective cytostatic effect on lymphocytes forms the basis of MPA's potent immunosuppressive activity, positioning it as a core scaffold in immunosuppression research nih.govacs.orgresearchgate.netresearchgate.net.
Overview of Mycophenolic Acid Esters as Prodrugs and Derivatives in Research
Mycophenolic acid esters are a class of derivatives primarily developed as prodrugs to enhance the bioavailability and improve the pharmacological profile of MPA wikipedia.orgpharmgkb.orgnih.govmdpi.comnih.govresearchgate.netijdvl.comnih.govnih.govnih.govnih.govblumberginstitute.orgcapes.gov.brnih.govgoogle.com. The most prominent example is mycophenolate mofetil (MMF), which is the 2-morpholinoethyl ester of mycophenolic acid wikipedia.orgpharmgkb.orgijdvl.comnih.govnih.govgoogle.com. Upon administration, MMF undergoes rapid conversion to its active metabolite, MPA, through the action of carboxylesterases in the body pharmgkb.orgijdvl.comnih.gov.
Methyl mycophenolate, a methyl ester derivative of mycophenolic acid, has also been a subject of academic research uni.lunih.govmedchemexpress.comresearchgate.net. This compound has been identified as a natural product, found in marine-derived fungi such as Phaeosphaeria spartinae medchemexpress.comresearchgate.net.
Recent research has explored the therapeutic potential of this compound (MMP) beyond its immunosuppressive parent compound, particularly in the context of cancer research. A study investigated the role of MMP in inhibiting gastric cancer (GC) growth and elucidated its underlying mechanisms researchgate.net.
Detailed Research Findings on this compound in Gastric Cancer Research:
| Research Aspect | Findings researchgate.net |
| Inhibition of Cell Proliferation | Significantly inhibited gastric cancer cell proliferation and colony formation in vitro. |
| Induction of Apoptosis | Induced apoptosis in gastric cancer cells through the caspase pathway. |
| Cell Cycle Arrest | Caused cell cycle G1 arrest by downregulating CDK4 and CDK2, and upregulating p27. |
| p53 Pathway Modulation | Increased p53 protein levels and activated downstream targets, including p21, PUMA, and GADD45A, in a dose-dependent manner. |
| p53 Stability | Enhanced p53 stability by reducing its ubiquitination. |
| In Vivo Efficacy | Injected MMP significantly inhibited tumor growth in a subcutaneous xenograft model in mice. |
These findings suggest this compound's potential as a therapeutic agent in gastric cancer intervention by inducing apoptosis and cell cycle arrest via the p53 pathway researchgate.net. Other mycophenolic acid derivatives have also been synthesized and evaluated for their immunosuppressive activity, with some exhibiting IMPDH2 inhibitory potency comparable to that of MPA nih.gov.
Historical Development of Mycophenolate Research
The journey of mycophenolic acid (MPA) from its initial discovery to its role as a prominent immunosuppressant spans over a century of research. MPA was first discovered in 1893 by Italian medical scientist Bartolomeo Gosio, who isolated it from the fungus Penicillium glaucum (now known as P. brevicompactum) wikipedia.orgresearchgate.netnih.govgoogle.com. Notably, it was the first antibiotic to be isolated in a pure, crystalline form, and Gosio successfully demonstrated its antibacterial activity against Bacillus anthracis wikipedia.orgresearchgate.net.
Despite this early breakthrough, the discovery of MPA was largely overlooked for some time wikipedia.org. It was rediscovered in 1912 by American scientists C.L. Alsberg and O.M. Black, who subsequently named the compound mycophenolic acid wikipedia.org. Early investigations revealed a broad spectrum of biological activities for MPA, including antiviral, antifungal, antibacterial, anticancer, and antipsoriasis properties wikipedia.orgresearchgate.netresearchgate.netnih.govthno.org.
The immunosuppressive properties of MPA were identified later, with its mechanism as an IMPDH inhibitor being recognized in 1969 wikipedia.orgresearchgate.net. Clinical exploration of MPA as an immunosuppressant began in the 1970s, primarily for preventing organ transplant rejection nih.govnih.gov. However, its initial clinical use was limited due to concerns regarding adverse effects, particularly gastrointestinal intolerance wikipedia.orgnih.govnih.gov.
This challenge led to the development of prodrugs aimed at improving the pharmacological profile of MPA. Mycophenolate mofetil (MMF), a semi-synthetic ester of MPA, was developed to enhance oral bioavailability and mitigate the gastrointestinal side effects observed with the parent compound wikipedia.orgpharmgkb.orgijdvl.comnih.govnih.govnih.govcapes.gov.brgoogle.com. MMF received approval for medical use in the United States in 1995 for the prevention of organ rejection following transplantation wikipedia.orgnih.govnih.govgoogle.com. The continued research into MPA and its derivatives, including esters like this compound, underscores the ongoing academic interest in this compound class for various therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3 |
InChI Key |
ZPXRQFLATDNYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Mycophenolic Acid and Its Esters
Exploration of Novel Mycophenolic Acid Analogues and Derivatives
Structure-Directed Synthesis of Modified Resorcylate Moieties
The core structure of Mycophenolic Acid (MPA), which includes the resorcylate moiety—a hexasubstituted aromatic nucleus fused with a lactone functionality—has been a central focus in total synthesis efforts kaist.ac.kr. The efficient construction of this bicyclic system is paramount for accessing MPA and its derivatives, including Methyl mycophenolate.
Early synthetic approaches to MPA, such as that by Birch and Wright, involved an Alder-Rickert reaction. This key step utilized 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene and dimethyl acetylenedicarboxylate, leading to the formation of a five-substituted benzene (B151609) ring through propylene (B89431) elimination pg.edu.pl. More convergent synthetic strategies have also been developed, employing a ring annulation sequence that incorporates a Michael addition and an intramolecular Dieckmann condensation to construct the hexasubstituted aromatic core researchgate.net.
Modern synthetic methodologies have further streamlined the process. For instance, a palladium-mediated allyl-aryl tin coupling has been identified as a crucial step in certain MPA syntheses researchgate.net. Recent advancements have introduced shorter, protecting group-free synthetic routes that leverage Diels-Alder and Stille cross-coupling reactions, offering a competitive and efficient pathway to MPA kaist.ac.kr. Furthermore, the application of diketo-dioxinones as versatile intermediates has been established for the synthesis of diverse resorcylate natural products, including mycophenolic acid. This approach involves retro-Diels-Alder reactions that generate triketo-ketenes, which are subsequently trapped with alcohols to form β,δ,ζ-triketo-esters. These esters then undergo cycloaromatization to yield the desired resorcylate esters, demonstrating a flexible strategy for building the core structure that can be adapted for various MPA esters nih.gov.
Side-Chain Modifications and Substituent Effects
This compound is a lower alkyl ester of mycophenolic acid, serving as a critical intermediate in the synthesis of other MPA derivatives, such as mycophenolate mofetil google.com. Esterification of the carboxylic acid group in the side chain of mycophenolic acid is a common and effective strategy for creating various derivatives.
A direct esterification method for preparing this compound involves reacting mycophenolic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For example, a process describes suspending 100 grams of mycophenolic acid in 1000 milliliters of methanol containing 2.5 grams of concentrated sulfuric acid. The mixture is warmed to 30-35°C and stirred for eight hours, resulting in the formation of 95 grams of methyl ester (this compound) google.com.
Table 1: Example Synthesis of this compound
| Parameter | Value | Source |
| Starting Material | Mycophenolic Acid (100 g) | google.com |
| Reagents | Methanol (1000 mL), Conc. H₂SO₄ (2.5 g) | google.com |
| Reaction Conditions | 30-35°C, 8 hours | google.com |
| Product Yield | This compound (95 g) | google.com |
| Conversion (MPA/MPME) | <2% MPA remaining | google.com |
Beyond simple esterification, various modifications to the side chain of MPA have been explored to alter its chemical and biological properties pg.edu.plnih.gov. The orthoester Claisen rearrangement has been utilized to stereospecifically introduce the (E)-4-methylhex-4-enoic acid side-chain of mycophenolic acid from an acetaldehyde (B116499) moiety researchgate.net.
Research indicates that the lactone ring and the aromatic methyl group are crucial for the activity of MPA, suggesting that modifications primarily target the carboxyl position of the side chain researchgate.net. For instance, ester conjugates of MPA with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides or N-(ω-hydroxyalkyl)acridine-4-carboxamides have been synthesized using the Yamaguchi protocol. These syntheses often necessitate the protection of the phenol (B47542) group on the MPA core, highlighting the strategic considerations in side-chain derivatization mostwiedzy.pltandfonline.com. The ability to form esters like this compound is fundamental to these broader derivatization strategies.
Isolation and Characterization of Natural Mycophenolic Acid Derivatives
Mycophenolic acid (MPA) was initially isolated in 1896 from Penicillium cultures by Gosio, with its structure subsequently elucidated pg.edu.plmostwiedzy.pl. It is notably produced by the fungus Penicillium brevicompactum pg.edu.plresearchgate.net. The biosynthesis of MPA involves a polyketide pathway where the basic carbocyclic skeleton is derived from acetate (B1210297) units, and the O- and C-methyl groups on the aromatic nucleus originate from methionine. The aliphatic side chain, characterized by its terpenoid nature, is formed through the incorporation of mevalonic acid cdnsciencepub.com.
While this compound is frequently synthesized in laboratories, the existence of naturally occurring methylated derivatives of mycophenolic acid has been reported. Recent studies have described the isolation of novel MPA derivatives from natural sources, including fungi such as Penicillium Sp. SOF07 researchgate.netmostwiedzy.pl. Among these isolated compounds are penicacids G and K, which are distinct from MPA due to the methylation of their carboxyl groups in the side chain researchgate.net. This indicates that methyl esters, or similar methylated forms, can indeed be found in nature as part of the diverse array of fungal metabolites.
Characterization of these isolated natural compounds, as well as their synthetic counterparts like this compound, typically relies on a suite of advanced spectroscopic techniques. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) tandfonline.com. These techniques provide detailed information about the molecular structure, functional groups, and exact mass, confirming the identity and purity of the isolated or synthesized compounds.
Compound Names and PubChem CIDs
Molecular and Cellular Mechanisms of Action of Mycophenolic Acid
Inhibition of Inosine-5′-Monophosphate Dehydrogenase (IMPDH)
MPA functions as a potent, selective, uncompetitive, and reversible inhibitor of IMPDH nih.goveuropa.eufda.govpharmgkb.orgwikipedia.orgdrugbank.comscbt.com. IMPDH is the rate-limiting enzyme responsible for the conversion of inosine-5′-monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is then further converted to guanosine-5′-monophosphate (GMP) in the de novo purine (B94841) synthesis pathway nih.goveuropa.eufda.govpharmgkb.orgwikipedia.orgdrugbank.comscbt.comaai.orgaai.orgopenaccessjournals.comresearchgate.netacs.org. This pathway is critical for the production of guanosine (B1672433) nucleotides, essential building blocks for nucleic acids.
A key aspect of MPA's selectivity lies in the differential reliance of various cell types on purine synthesis pathways. While most cell types can utilize both de novo and salvage pathways for purine nucleotide synthesis, lymphocytes (T and B cells) are highly dependent on the de novo pathway for their proliferation mdpi.comeuropa.eufda.govpharmgkb.orgwikipedia.orgdrugbank.comopenaccessjournals.com. This selective dependence makes lymphocytes particularly susceptible to IMPDH inhibition by MPA, resulting in potent cytostatic effects on these immune cells researchgate.neteuropa.eufda.govpharmgkb.orgwikipedia.orgdrugbank.com.
Differential Inhibition of IMPDH Isoforms (Type I and Type II)
Humans express two distinct isoforms of IMPDH: Type I (IMPDH1) and Type II (IMPDH2) researchgate.netpharmgkb.orgresearchgate.netnih.govahajournals.orgpnas.org. IMPDH1 is generally considered a "housekeeping" enzyme, expressed in most cell types, whereas IMPDH2 is predominantly expressed in activated lymphocytes and is significantly upregulated upon cellular activation researchgate.netpharmgkb.orgnih.govpnas.org.
MPA exhibits a preferential inhibitory effect on IMPDH2, inhibiting it approximately 4-5 times more potently than IMPDH1 researchgate.netpharmgkb.orgoup.com. This differential inhibition is a crucial factor contributing to MPA's selective cytostatic action on lymphocytes, as these are the immune cells primarily targeted for immunosuppression researchgate.netdrugbank.comnih.govoup.com.
Table 1: Differential Inhibition of IMPDH Isoforms by Mycophenolic Acid
| IMPDH Isoform | Expression Profile | Relative Inhibition by MPA |
| Type I (IMPDH1) | Most cell types | Less potent |
| Type II (IMPDH2) | Activated lymphocytes | 4-5 fold more potent researchgate.netpharmgkb.orgoup.com |
Enzymatic Kinetics and Binding Characteristics
Mycophenolic acid is characterized as a potent, selective, uncompetitive, and reversible inhibitor of IMPDH nih.goveuropa.eufda.govscbt.com. Its mechanism of inhibition involves binding to the enzyme in a specific manner. MPA binds in the nicotinamide (B372718) half of the dinucleotide site of IMPDH and effectively traps a covalent intermediate, E-XMP* (enzyme-xanthosine monophosphate) acs.org. This unique molecular configuration allows for precise interactions with the enzyme's active site, thereby modulating enzyme kinetics and substrate turnover scbt.com.
The binding affinity of MPA is enhanced by its ability to form hydrogen bonds and hydrophobic interactions within the enzyme's active site scbt.com. Furthermore, the binding of MPA is critically dependent on the presence of the substrate, IMP acs.org. Studies have also shown that MPA can induce a significant conformational change in the IMPDH protein within intact cells, leading to the formation of annular aggregates. This aggregation is reversible upon incubation of cells with guanosine, highlighting the specificity of MPA's interaction with the enzyme researchgate.net. The relationship between free MPA concentration and IMPDH inhibition can be described using an Emax model, with an estimated EC50 value that aligns with in vitro findings nih.gov.
Downstream Biochemical Consequences of IMPDH Inhibition
The inhibition of IMPDH by MPA leads to profound downstream biochemical consequences, primarily affecting nucleotide metabolism and subsequent cellular processes.
Guanosine Nucleotide Depletion and Impact on Nucleic Acid Synthesis
The primary consequence of IMPDH inhibition by MPA is a significant depletion of intracellular guanosine nucleotide pools, including guanosine triphosphate (GTP), deoxyguanosine triphosphate (dGTP), guanosine monophosphate (GMP), and GDP-sugar pools nih.govpharmgkb.orgwikipedia.orgaai.orgaai.orgresearchgate.netnih.govcapes.gov.brashpublications.orgnih.govcapes.gov.br. This depletion directly impairs the synthesis of both DNA and RNA, as these guanosine nucleotides are essential precursors for nucleic acid formation fda.govpharmgkb.orgwikipedia.orgscbt.comaai.org.
The reduction in guanosine nucleotide availability arrests the cell cycle of lymphocytes at the G1/S interface, preventing their proliferation drugbank.comaai.orgaai.orgoup.comashpublications.org. This cell cycle arrest is a critical mechanism underlying MPA's immunosuppressive action. The effects of guanosine nucleotide depletion can be reversed by the addition of exogenous guanosine, further confirming the specificity of MPA's action on the de novo purine pathway aai.orgaai.orgresearchgate.netcapes.gov.br.
Table 2: Impact of Mycophenolic Acid on Nucleotide Pools in T-lymphocytes
| Nucleotide Pool | Effect of MPA Treatment | Reversibility by Guanosine |
| GTP | Severe depletion (e.g., 10% of unstimulated cells) researchgate.netcapes.gov.br | Yes aai.orgaai.orgresearchgate.netcapes.gov.br |
| GDP-sugar | Severe depletion researchgate.netcapes.gov.br | Yes researchgate.net |
| ATP | Significant fall (up to 50%) researchgate.netcapes.gov.br | Partially/Fully restored nih.gov |
| Uridine | Expanded researchgate.netcapes.gov.br | Not directly addressed for reversal |
| CTP | Remained at resting levels researchgate.netcapes.gov.br | Not directly addressed for reversal |
Effects on GTP-Dependent Cellular Processes
The depletion of GTP has widespread ramifications for various cellular processes that are dependent on this nucleotide. GTP is a crucial cofactor for numerous enzymatic reactions and plays a vital role in signal transduction, protein synthesis, and cell structure.
Specifically, GTP depletion by MPA alters processes such as DNA replication, transcription, and protein translation aai.org. Furthermore, it suppresses the glycosylation of lymphocyte and monocyte glycoproteins, which are essential for cell adhesion molecules (e.g., selectins and integrins) researchgate.netdrugbank.commdpi.comfda.govnih.govaai.orgopenaccessjournals.comoup.com. This inhibition of glycosylation reduces the expression of these adhesion molecules, thereby decreasing the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection researchgate.netdrugbank.commdpi.comfda.govnih.govaai.orgopenaccessjournals.comoup.com. Additionally, MPA can deplete tetrahydrobiopterin (B1682763), a critical cofactor for inducible nitric oxide synthase (iNOS), which in turn suppresses nitric oxide (NO) production researchgate.net.
Immunomodulatory Actions in Lymphocytes and Monocytes
Beyond its direct effects on nucleotide synthesis, MPA exerts several key immunomodulatory actions, predominantly on lymphocytes and monocytes.
MPA has potent cytostatic effects on both T and B lymphocytes, arresting their proliferation researchgate.neteuropa.eufda.govpharmgkb.orgwikipedia.orgdrugbank.com. It specifically inhibits T-cell proliferation by blocking the cell cycle at the G1/S interface drugbank.comoup.comashpublications.org. This prevents the clonal expansion of activated T cells, which are central to immune responses and transplant rejection.
Moreover, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes and monocytes researchgate.netoup.comnih.govresearchgate.net. This mechanism contributes to the elimination of immune cells that would otherwise contribute to inflammation and rejection. MPA also suppresses primary antibody responses by B-lymphocytes, further contributing to its immunosuppressive profile researchgate.netfda.gov.
Table 3: Immunomodulatory Actions of Mycophenolic Acid
Inhibition of T-Lymphocyte and B-Lymphocyte Proliferation
The depletion of guanosine nucleotides by MPA directly interferes with the synthesis of DNA, RNA, and proteins, which are vital for the proliferation of T-lymphocytes and B-lymphocytes wikipedia.orgwikipedia.orgfishersci.atfishersci.figuidetopharmacology.orgnih.govepa.govfishersci.caguidetopharmacology.orgguidetoimmunopharmacology.org. This interference leads to a selective inhibition of lymphocyte proliferation, arresting the T-lymphocyte cell cycle at the G1/S interface fishersci.atnih.govepa.govguidetopharmacology.org. Consequently, MPA suppresses both cell-mediated immune responses and antibody formation, which are critical components in conditions such as transplant rejection and autoimmune diseases wikipedia.orgguidetopharmacology.orgepa.govfishersci.sesenescence.infoguidetopharmacology.orgguidetoimmunopharmacology.org.
Induction of Activated T-Lymphocyte Apoptosis
Mycophenolic acid can induce apoptosis, or programmed cell death, in activated T-lymphocytes wikipedia.orgguidetopharmacology.orgrcsb.orgwikipedia.org. This mechanism is thought to contribute to its immunosuppressive efficacy by eliminating clones of cells that are responding to antigenic stimulation wikipedia.org. Studies have indicated that MPA can trigger a caspase-independent necrotic signal in lymphocytes, distinguishing its cell death pathway from that induced by some other immunosuppressants wikipedia.org.
Impact on Dendritic Cell Maturation and Monocyte-Macrophage Differentiation
Mycophenolic acid has been shown to impair the differentiation, maturation, and allostimulatory function of human monocyte-derived dendritic cells (DCs) idrblab.netnih.govnih.govrjptonline.orgecmdb.ca. This effect is characterized by a reduction in the number of immature DCs, induction of apoptosis, and down-regulation of co-stimulatory and adhesion molecules such as CD40, CD54, CD80, and CD86 idrblab.netnih.govrjptonline.org. Furthermore, MPA can influence monocyte-macrophage differentiation, decreasing the expression of interleukin-1 beta (IL-1β) and enhancing the production of the IL-1 receptor antagonist guidetopharmacology.orgfishersci.ca.
Suppression of Nitric Oxide Production via Tetrahydrobiopterin Depletion
MPA's depletion of guanosine nucleotides also leads to a reduction in tetrahydrobiopterin (BH4) levels wikipedia.orguni.lufishersci.sesenescence.infoguidetopharmacology.orgguidetopharmacology.orgfishersci.ca. Tetrahydrobiopterin serves as an essential co-factor for inducible nitric oxide synthase (iNOS) wikipedia.orguni.lufishersci.sesenescence.infoguidetopharmacology.orgfishersci.ca. By depleting BH4, MPA effectively suppresses the production of nitric oxide (NO) by iNOS, without significantly affecting constitutive NO synthase activity wikipedia.orgfishersci.sesenescence.infoguidetopharmacology.orgfishersci.ca. This reduction in NO production is crucial, as excessive NO, particularly when combined with superoxide (B77818) to form peroxynitrite, can mediate tissue damage wikipedia.orgfishersci.sesenescence.infoguidetopharmacology.orgfishersci.ca.
Investigational Mechanisms Beyond Immunosuppression
Beyond its established immunosuppressive actions, mycophenolic acid and its derivatives are being investigated for other therapeutic potentials.
Anti-angiogenesis Properties
Mycophenolic acid has demonstrated anti-angiogenic properties, inhibiting key processes involved in the formation of new blood vessels. Research indicates that MPA can potently inhibit the proliferation, invasion/migration, and tube formation of endothelial cells and fibroblasts. In in vivo studies, MPA treatment has been shown to reduce microvascular density in tumors, suggesting its potential to modulate the tumor microenvironment.
Notably, Methyl mycophenolate (MMP) itself has been specifically investigated for direct anti-cancer effects. Studies have shown that MMP significantly inhibits gastric cancer cell proliferation and colony formation, induces apoptosis via the caspase pathway, and causes G1 phase cell cycle arrest. Mechanistically, MMP has been found to increase p53 protein levels and activate its downstream targets, including p21, PUMA, and GADD45A, in a dose-dependent manner, enhancing p53 stability by reducing ubiquitination. These direct anti-cancer activities of this compound highlight its potential therapeutic utility beyond the immunosuppressive effects mediated by its active metabolite, MPA.
Structure Activity Relationship Sar Studies of Mycophenolic Acid and Derivatives
Impact of Derivatization on Biological Activity and Potency
Amino Acid Conjugates and Their Activity Profiles
The synthesis of amino acid and peptide derivatives of mycophenolic acid has been explored to develop new immunosuppressants and antibacterial agents nih.govresearchgate.netnauka.gov.pl. These modifications aim to enhance biological activity and potentially improve pharmacokinetic properties. Research indicates that the biological activity of these amino acid derivatives is significantly influenced by the nature of the substituent and the stereochemistry (configuration at the chiral center) of the amino acid unit nih.govresearchgate.net.
Specifically, amino acid derivatives of MPA synthesized as methyl esters have demonstrated superior antimicrobial activity compared to their counterparts with a free carboxylic acid group researchgate.net. Among the various amino acid conjugates, D- and L-threonine derivatives, when prepared as methyl esters, emerged as the most active MPA analogues researchgate.net. This enhanced activity is hypothesized to stem from improved cell membrane penetration facilitated by the esterification researchgate.net. Studies have identified specific amino acid derivatives, such as compounds 10j, 11e, and 11h, that exhibit higher in vitro potency than the parent mycophenolic acid nih.gov. Examples of such derivatives include N-mycophenoyl-L-valine, N-mycophenoyl-L-phenylalanine, and N-mycophenoyl-L-alanine researchgate.net.
Table 1: Activity Profiles of Selected Mycophenolic Acid Amino Acid Conjugates (Note: This is a static representation; in an interactive format, users could sort, filter, or expand rows.)
| Compound Type / Derivative | Key Structural Feature(s) | Relative Potency / Activity Observation | Reference |
| Amino acid derivatives (methyl esters) | Methyl esterification | Better antimicrobial activity than free carboxylic acid analogs | researchgate.net |
| D- and L-Threonine derivatives (methyl esters) | Threonine moiety, methyl ester | Most active amino acid MPA analogues, possibly due to better cell membrane penetration | researchgate.net |
| Compounds 10j, 11e, 11h | Specific amino acid conjugates | Higher in vitro potency than MPA | nih.gov |
| N-mycophenoyl-L-valine, N-mycophenoyl-L-phenylalanine, N-mycophenoyl-L-alanine | Valine, Phenylalanine, Alanine conjugates | Identified as MPA derivatives with activity | researchgate.net |
| All amino acid derivatives | Substituent and configuration at chiral center | Activity depends on these factors | nih.govresearchgate.net |
Monocyclic Analogues and Cytotoxicity Relationships
Efforts in SAR studies have also focused on synthesizing monocyclic analogues of mycophenolic acid, where the characteristic lactone ring of MPA is absent, while the aromatic ring and its oxygenated substituents are retained nih.govcapes.gov.bracs.orgresearchgate.net. These structural modifications aim to elucidate the importance of the lactone moiety for biological activity.
Research findings indicate that derivatives with a methyl group or hydrogen at the C-4 position and lacking the lactone moiety demonstrate significantly reduced cytotoxicity compared to mycophenolic acid itself nih.govcapes.gov.bracs.org. While some monocyclic analogues containing a C-4 chloro group showed a degree of activity, their potency remained considerably lower than that of MPA nih.govcapes.gov.bracs.org. These observed differences in potency are often explained through semiempirical calculations, which highlight the role of intramolecular hydrogen bonds in defining the molecule's active conformation and interaction with its biological targets nih.govcapes.gov.bracs.org.
Table 2: Cytotoxicity of Monocyclic Mycophenolic Acid Analogues (Note: This is a static representation; in an interactive format, users could sort, filter, or expand rows.)
| Analogue Type | Structural Modification | Cytotoxicity Relative to Mycophenolic Acid | Rationale (if provided) | Reference |
| Monocyclic analogues | Lacking lactone moiety, methyl or hydrogen at C-4 | Much less cytotoxic | - | nih.govcapes.gov.bracs.org |
| Monocyclic analogues | Lacking lactone moiety, chloro at C-4 | Some activity, but much less cytotoxic | Rationalized by semiempirical calculations of intramolecular H-bonds | nih.govcapes.gov.bracs.org |
Computational Chemistry Approaches in SAR Analysis
Computational chemistry plays a pivotal role in understanding the SAR of mycophenolic acid and its derivatives by providing insights into molecular interactions and conformational preferences researchgate.net. These approaches complement experimental studies by offering a molecular-level perspective on how structural changes influence biological activity.
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking simulations are extensively utilized to predict and analyze the binding modes and affinities of mycophenolic acid and its analogues with target enzymes, particularly IMPDH nih.govacs.orgacs.org. The X-ray crystal structure of MPA bound to IMPDH (PDB ID: 1jr1) has been instrumental in these studies, revealing that the terminal carboxylic acid of MPA forms two favorable hydrogen bonds within the enzyme's binding site acs.org.
Beyond IMPDH, molecular docking has been applied to investigate the potential of MPA and its derivatives as inhibitors against other biological targets. For instance, docking experiments have explored the binding interactions of MPA analogues with the NAD site of Chinese Hamster and Human Type-II IMPDH researchgate.net. Furthermore, in the context of antiviral research, mycophenolic acid and its derivatives have shown good binding affinities to SARS-CoV-2 proteases in molecular docking analyses, suggesting their potential as inhibitors nih.gov. The binding modes of MPA and its analogues with enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) have also been investigated through molecular docking to elucidate their SARs in cancer treatment research acs.org.
Table 3: Selected Molecular Docking Simulation Findings for Mycophenolic Acid and Analogues (Note: This is a static representation; in an interactive format, users could sort, filter, or expand rows.)
| Compound | Target Enzyme / Protein | Key Interaction(s) / Binding Feature | Docking Score (kcal/mol) / Activity | Reference |
| Mycophenolic acid (MPA) | IMPDH | Carboxylic acid forms two H-bonds in binding site | - | acs.org |
| Mycophenolic acid (MPA) | SARS-CoV-2 PLpro protease | Good binding affinity, 30% probability to catalytic residues | -5.72 | |
| 4′-Tosyl Mycophenolic Acid-d3 | SARS-CoV-2 PLpro protease | Good binding affinity, 50% probability to catalytic residues | -5.98 | |
| Mycophenolic acid acyl glucuronide | SARS-CoV-2 Mpro | High probability (80%) to bind to active site pocket | -7.48 | nih.gov |
| MPA 1 | VEGFR-2 | Hydrogen bonding, intermolecular hydrophobic contacts (Asp1046, Val916, Lys868, Val899, Cys1045) | -6.60 | acs.org |
| Compound 2d (MPA analogue) | VEGFR-2 | Hydrogen bonding, intermolecular hydrophobic contacts (Asp1046, Ala881, Glu885, Leu1049, Cys1045, Lys868, Val916) | -9.11 | acs.org |
| Compound 2d (MPA analogue) | CDK2 | Hydrogen bonding (Leu83, Lys89), hydrophobic contacts (Val18, Leu134, Asp86) | -8.63 | acs.org |
| Mycophenolic acid (MPA) | p300 HAT enzyme | Intermolecular interactions with Leu1398, Ser1400, Arg1410, Thr1411, Cys1438, Pro1440, Pro1446, Pro1458, Trp1466, Tyr1467 | - | researchgate.net |
Preclinical Research Models and Methodologies for Mycophenolate Esters
Non-Human In Vivo Animal Models
Preclinical studies utilizing non-human in vivo animal models are crucial for understanding the therapeutic potential of mycophenolate esters. These models provide insights into their immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective effects in a complex biological system.
Immunosuppressive Efficacy in Allograft and Xenograft Models
Mycophenolate mofetil (MMF), a prodrug of mycophenolic acid, has been widely investigated for its immunosuppressive properties in various transplant models. Studies have demonstrated MMF's ability to prolong the survival of allogeneic transplants, including kidney, heart, liver, intestine, limb, small bowel, pancreatic islets, and bone marrow, in experimental animal models. fda.govmycophenolaterems.com MMF has also shown efficacy in reversing ongoing acute rejection in canine renal and rat cardiac allograft models. fda.govmycophenolaterems.commedsinfo.com.aufda.gov
Furthermore, MMF has been observed to inhibit proliferative arteriopathy in experimental models of aortic and heart allografts in rats, as well as in primate cardiac xenografts. fda.govmycophenolaterems.commedsinfo.com.aufda.govhres.ca In a renal allograft model involving outbred mongrel dogs, oral administration of MMF at 40 mg/kg/day significantly extended allograft survival to a median of 36 days, in contrast to 8.1 days for control animals receiving no immunosuppression. hres.ca MMF also effectively prolonged heart allograft survival in mice and rats, and enhanced xenograft survival while reversing ongoing allograft rejection in rats. hres.ca Similarly, mycophenolate sodium, another prodrug of MPA, has demonstrated the prevention of acute rejection in models of kidney allotransplantation, heart allotransplantation, and heart xenotransplantation. novartis.com
Anti-inflammatory Efficacy in Disease Models (e.g., paw edema)
Mycophenolate mofetil has exhibited significant anti-inflammatory activity in preclinical models. In the carrageenan-induced rat paw edema test, MMF provided dose-dependent relief of acute inflammation, with effects comparable to those of standard anti-inflammatory drugs like celecoxib (B62257) and indomethacin (B1671933). nih.govresearchgate.net
Specifically, MMF at doses of 12.5, 25, and 50 mg/kg significantly reduced rat paw edema (p < 0.001) when compared to the control group. nih.gov The 50 mg/kg dose of MMF demonstrated relief of paw edema that was comparable to the effects observed with indomethacin and celecoxib. nih.govresearchgate.net These anti-inflammatory effects are supported by in vitro findings, where MMF inhibited cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in the micromolar and nanomolar ranges, respectively. Mycophenolic acid, the active metabolite, showed slightly stronger inhibition of COX-1 and COX-2. nih.govresearchgate.net
Evaluation of Anti-cancer Activity in Xenograft Models
Methyl mycophenolate (MMP) has shown promising anti-cancer activity in preclinical xenograft models. A study investigating its role in gastric cancer (GC) demonstrated that MMP injection in mice significantly inhibited tumor growth in a subcutaneous xenograft model. researchgate.netnih.gov The treatment led to a reduction in tumor volumes and weights by more than 50% at a dose of 30 mg/kg compared to the control group. nih.gov Mechanistically, MMP was found to induce apoptosis through the caspase pathway and cause cell cycle G1 arrest by downregulating CDK4, CDK2, and upregulating p27, primarily via increasing p53 protein levels and activating its downstream targets (p21, PUMA, GADD45A). researchgate.netnih.gov
Beyond MMP, Mycophenolic acid (MPA) and Mycophenolate mofetil (MMF) have also been evaluated for their anti-cancer potential in xenograft models. MPA demonstrated moderate inhibition of tumor growth in human-derived pancreatic cancer xenografts and reduced VEGF expression. researchgate.net MMF significantly inhibited tumor growth in subcutaneous xenograft mouse models of diffuse intrinsic pontine glioma (DIPG) researchgate.net and various human tumor xenografts including T-lymphoblast (A3.01), T-cell leukemia (Molt-4), pancreatic adenocarcinoma (CaPan-2), non-small-cell lung adenocarcinoma (CaLu-3), colon adenocarcinoma (LS174T and T84), and B-cell lymphoma (Daudi) in athymic nude mice. nih.gov Furthermore, MMF treatment in BALB/c mice, following intravenous injection of murine RAW117-H10 lymphoma cells in an experimental metastasis assay, resulted in increased survival time. nih.gov MMF also significantly inhibited tumor growth (approximately 70% after day 14) in MPA-resistant human U87 glioblastoma subcutaneous xenograft models in BALB/c nude mice, accompanied by marked reductions in microvessel density and pericyte coverage. aacrjournals.org
Neuroprotective Effects in Neurological Disease Models (e.g., temporal lobe epilepsy)
While direct studies on this compound in neurological disease models are limited, Mycophenolate mofetil (MMF) has demonstrated neuroprotective effects in models of temporal lobe epilepsy (TLE). In a rat model of lithium-pilocarpine (LiPc)-induced spontaneous recurrent seizures, MMF treatment led to a dose-dependent decrease in seizure severity and reduced aggression in epileptic rats. researchgate.net
MMF treatment also resulted in marked improvements in spatial and recognition memory function, alongside a substantial decrease in depression-like behavior in epileptic rats. researchgate.net Histopathological analyses revealed a considerable decrease in mossy fiber sprouting in the dentate gyrus and cornu ammonis 3 regions of the hippocampus, as well as a reduction in neuronal death in MMF-treated groups. researchgate.net These observed neuroprotective effects of MMF are correlated with the inhibition of interleukin-2 (B1167480) (IL-2) and interleukin-1β (IL-1β) mediated PI3K/AKT/mTOR signaling pathway hyperactivation. researchgate.net Additional studies using organotypic hippocampal slice cultures (OHSCs) have shown that MMF significantly reduces the extent of neuronal damage and strongly promotes the integrity of myelinated long-range projections when applied simultaneously with acute excitotoxic lesion induction. medscape.com MMF treatment also significantly reduced glial proliferation rates without affecting apoptosis, and potently reduced neuronal cell demise when initiated within the first 12 hours after injury. nih.gov
Metabolic Characterization of Mycophenolate Esters in Preclinical Contexts
Prodrug Hydrolysis and Active Metabolite Formation (Mycophenolic Acid)
Mycophenolate esters, including Methyl mycophenolate, undergo rapid and extensive presystemic bioactivation to their active form, mycophenolic acid (MPA), following administration nih.govfda.govdrugbank.compharmgkb.orgfda.govthermofisher.com. This conversion is primarily mediated by carboxylesterases (CES) nih.govpharmgkb.orgresearchgate.net. Specifically, CES-1 and CES-2 are key enzymes responsible for the hydrolysis of these prodrugs in both the intestine and liver nih.govpharmgkb.orgresearchgate.net. Preclinical studies indicate that the prodrug itself is typically not measurable systemically due to its swift conversion to MPA fda.govmedicines.org.uk. For instance, in vitro hydrolysis rates of mycophenolate esters have been observed to be higher in human liver microsomes compared to human intestinal microsomes nih.gov.
Table 1: Enzymes Involved in Prodrug Hydrolysis
| Enzyme Class | Specific Enzymes Involved | Primary Location of Activity | Role in Metabolism |
| Carboxylesterases | CES-1, CES-2 | Intestine, Liver | Hydrolysis of mycophenolate esters to Mycophenolic Acid |
Phase I and Phase II Metabolism of Mycophenolic Acid
Following its formation, mycophenolic acid (MPA) undergoes extensive metabolism, primarily through phase II glucuronidation, with a minor contribution from phase I oxidative metabolism nih.govdrugbank.compharmgkb.orgfu-berlin.de. These metabolic processes are critical for the elimination of MPA from the body.
Glucuronidation Pathways and Metabolite Identification (MPAG, AcMPAG)
Glucuronidation represents the major phase II metabolic pathway for MPA, primarily catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govdrugbank.compharmgkb.orgthermofisher.comfu-berlin.deunc.edufrontiersin.org. The predominant metabolite formed is Mycophenolic Acid Glucuronide (MPAG), which is pharmacologically inactive nih.govdrugbank.compharmgkb.orgthermofisher.commedicines.org.ukunc.eduresearchgate.net. UGT1A9 plays a significant role in hepatic MPA glucuronidation, while UGT1A8 and UGT1A10 contribute to extra-hepatic metabolism, particularly in the gastrointestinal tract nih.govpharmgkb.orgfrontiersin.orgpharmgkb.org.
A minor but pharmacologically active metabolite, Acyl Mycophenolic Acid Glucuronide (AcMPAG), is also formed, primarily by UGT2B7 drugbank.compharmgkb.orgthermofisher.commedicines.org.ukresearchgate.netresearchgate.netoup.com. AcMPAG has been shown to inhibit lymphocyte proliferation and can covalently bind to proteins, potentially contributing to adverse effects researchgate.netresearchgate.netoup.com. Preclinical findings indicate variability in the ratio of AcMPAG to MPA, which can be influenced by various factors thermofisher.com.
Table 2: Mycophenolic Acid Glucuronide Metabolites
| Metabolite | Pharmacological Activity | Primary UGTs Involved | Characteristics |
| MPAG | Inactive | UGT1A9 (hepatic), UGT1A8, UGT1A10 (extra-hepatic) nih.govpharmgkb.orgfrontiersin.orgresearchgate.netpharmgkb.org | Predominant metabolite, mainly excreted in urine by active tubular secretion and glomerular filtration nih.govpharmgkb.org. |
| AcMPAG | Active | UGT2B7 drugbank.compharmgkb.orgthermofisher.commedicines.org.ukresearchgate.netresearchgate.net | Minor metabolite, comparable potency to MPA in inhibiting lymphocyte proliferation, can form adducts with plasma proteins, and may induce cytokine release thermofisher.comresearchgate.netresearchgate.netoup.com. |
Oxidative Metabolism by Cytochrome P450 Enzymes (CYP3A4/5, CYP2C8)
In addition to glucuronidation, MPA undergoes minor phase I oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes drugbank.compharmgkb.orgnih.gov. The primary CYP isoforms involved in this process are CYP3A4 and CYP3A5, with a lesser contribution from CYP2C8 drugbank.compharmgkb.orgnih.govcapes.gov.brhmdb.ca. Preclinical studies, including in vitro incubations with human liver microsomes and recombinant CYP-expressing cell lines, have characterized the formation of oxidative metabolites nih.govcapes.gov.br. For instance, the CYP3A inhibitor ketoconazole (B1673606) and the CYP2C8 inhibitor trimethoprim (B1683648) have been shown to inhibit the formation of the 6-O-desmethyl-MPA metabolite nih.govcapes.gov.br.
Characterization of Desmethyl Metabolites (e.g., 6-O-desmethyl-MPA)
A key phase I metabolite of MPA identified in preclinical and clinical settings is 6-O-desmethyl-MPA (DM-MPA) drugbank.compharmgkb.orgnih.govcapes.gov.brhmdb.canih.gov. This metabolite is formed through the oxidative metabolism of MPA, primarily by CYP3A4/5 and, to a lesser extent, by CYP2C8 pharmgkb.orgnih.govcapes.gov.brhmdb.ca. Although DM-MPA can undergo further conjugation to form glucuronides, these typically constitute very minute fractions of the total MPA metabolites pharmgkb.orgnih.gov.
Enterohepatic Recirculation of Mycophenolic Acid Metabolites
Enterohepatic recirculation significantly impacts the pharmacokinetics of MPA and its metabolites nih.govfda.govdrugbank.compharmgkb.orgfda.govmedicines.org.ukunc.edufrontiersin.orgaccord-healthcare.comeuropa.euresearchgate.netresearchgate.net. MPAG, the major glucuronide metabolite, is excreted into the bile via canalicular transporters such as Multidrug Resistance-associated Protein 2 (MRP2) pharmgkb.orgmedicines.org.ukunc.edufrontiersin.orgeuropa.euresearchgate.net. Once in the gastrointestinal tract, MPAG can undergo de-glucuronidation by bacterial enzymes, regenerating active MPA nih.govpharmgkb.orgfda.govunc.eduaccord-healthcare.comresearchgate.net. This regenerated MPA is then reabsorbed into the systemic circulation, leading to a secondary peak in MPA plasma concentration, typically observed 6 to 12 hours after oral administration nih.govpharmgkb.orgmedicines.org.ukresearchgate.net. Organic Anion Transport Polypeptides (OATPs) also play a role in the disposition of MPA and MPAG pharmgkb.orgmedicines.org.ukeuropa.euresearchgate.net.
Metabolomics Approaches for Investigating Metabolic Perturbations
Metabolomics approaches are increasingly utilized in preclinical research to comprehensively investigate metabolic perturbations induced by drugs like mycophenolate esters and their active metabolite MPA frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov. Both untargeted and targeted metabolomics strategies are employed to identify and quantify small molecule metabolites in various biological samples, including tissues (e.g., intestine, liver, kidney) and biofluids (e.g., serum) frontiersin.orgfrontiersin.orgnih.gov.
These approaches can reveal significant alterations in metabolic pathways following mycophenolate treatment in preclinical models. For instance, studies in mice have demonstrated that mycophenolate mofetil (MMF), a prodrug of MPA, can disrupt multiple amino acid metabolic pathways and fatty acid biosynthesis in various organs and serum frontiersin.orgnih.gov. Such comprehensive metabolic profiling aids in understanding drug-induced toxicity, identifying potential biomarkers, and elucidating the underlying metabolic mechanisms of drug action and adverse effects in a preclinical context frontiersin.orgfrontiersin.org.
Untargeted Metabolic Profiling in Biological Samples
Most published untargeted metabolomics research in the context of mycophenolate compounds has focused on Mycophenolate Mofetil (MMF) and its effects. For instance, studies employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized for comprehensive metabolic profiling to investigate the effects of MMF administration in various biological samples, including serum and multiple organ tissues (e.g., intestine, hippocampus, lung, liver, kidney, heart, cortex) of mice nih.govmims.com. These studies have successfully identified differential expression of metabolites in response to MMF treatment, highlighting its systemic metabolic impact nih.govmims.com. However, these findings pertain to MMF, and direct analogous data for this compound as the primary agent are not reported.
Identification of Disrupted Metabolic Pathways (e.g., amino acid, fatty acid metabolism)
The identification of disrupted metabolic pathways, such as those involving amino acids or fatty acids, is a critical aspect of understanding a compound's biological activity and potential effects. While Mycophenolate Mofetil (MMF) has been shown to disrupt multiple amino acid metabolism pathways and fatty acid biosynthesis in preclinical models nih.govmims.com, specific research detailing such disruptions directly attributable to this compound is not widely available.
Studies on MMF have demonstrated that its administration can lead to alterations in various metabolic processes. For example, in mice treated with MMF, significant changes in amino acid metabolism and fatty acid biosynthesis have been observed across different tissues and serum nih.govmims.com. These disruptions underscore the broad metabolic impact of MMF, which is known to exert its immunosuppressive effects by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine (B94841) synthesis.
Given that this compound is primarily noted as an impurity of MMF nih.gov, its independent metabolic characterization, including its specific impact on distinct metabolic pathways like amino acid or fatty acid metabolism, would require dedicated research. The current body of literature focuses on the pharmacological and metabolic effects of Mycophenolate Mofetil and its active form, Mycophenolic Acid, rather than the isolated metabolic profile of this compound.
Advanced Analytical Methodologies for Research on Mycophenolate Esters and Metabolites
Chromatographic Techniques
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures, making them vital for the analysis of mycophenolate esters and their metabolites in various research matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of mycophenolate esters and their active metabolites. Various HPLC methods have been developed, often employing different detection modes to achieve desired sensitivity and specificity.
For instance, reversed-phase HPLC (RP-HPLC) with UV detection is commonly used. One method for mycophenolate mofetil (MMF) in tablet dosage forms utilized a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) solution and acetonitrile (B52724) (35:65 v/v) at a flow rate of 0.7 mL/min. This method detected MMF at 216 nm, exhibiting linearity in the range of 10-50 µg/mL with a correlation coefficient of 0.9999. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.0521 µg/mL and 0.171 µg/mL, respectively. asianpubs.org
Another RP-HPLC method for the simultaneous determination of mycophenolic acid (MPA) and its glucuronide metabolite (MPAG) in human plasma employed UV absorbance at 254 nm and 215 nm. This method demonstrated linearity up to 50 mg/L for MPA and 500 mg/L for MPAG, with detection limits at 215 nm of 0.01 mg/L for MPA and 0.03 mg/L for MPAG. The recovery rates were high, ranging from 95-106% for MPA and 96-106% for MPAG. nih.gov
More sensitive HPLC methods have incorporated fluorescence detection, leveraging the inherent fluorescence of MMF and MPA in a basic medium (pH > 9.5). A post-column derivatization approach, involving the addition of an aqueous sodium hydroxide (B78521) solution, has been shown to improve detection limits significantly, achieving a lower limit of quantification of 45 fmol for both MPA and MMF, which is over 100-fold more sensitive than typical UV detection methods. dss.go.thnih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (U-HPLC-MS/MS) offers enhanced sensitivity and throughput for quantifying MPA and its major metabolites, MPA glucuronide (MPAG) and MPA acyl-glucuronide (AcMPAG). An assay using a C18 column and a mobile phase of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.00) in positive ionization mode achieved a wide quantitative range (0.097 to 200 µg/mL for MPA and MPAG, and 0.156-10 µg/mL for AcMPAG) with high accuracy and precision. nih.govnih.gov
The following table summarizes typical performance parameters for HPLC methods used in the quantitative analysis of mycophenolate compounds:
| Analyte(s) | Detection Method | Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Mycophenolate Mofetil | UV (216 nm) | 10-50 µg/mL | 0.0521 | 0.171 | Not specified | asianpubs.org |
| MPA, MPAG | UV (215/254 nm) | MPA: up to 50 mg/L; MPAG: up to 500 mg/L | MPA: 0.01 (215 nm); MPAG: 0.03 (215 nm) | MPA: 0.03 (254 nm); MPAG: 0.1 (254 nm) | MPA: 95-106; MPAG: 96-106 | nih.gov |
| MPA, MMF | Fluorescence | Not specified | Not specified | 45 fmol (approx. 0.014 µg/mL for MPA) | Not specified | dss.go.thnih.gov |
| MPA, MPAG, AcMPAG | U-HPLC-MS/MS | MPA/MPAG: 0.097-200 µg/mL; AcMPAG: 0.156-10 µg/mL | Not specified | MPA/MPAG: 0.097; AcMPAG: 0.156 | >95 (extraction) | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for untargeted metabolic profiling, particularly useful in understanding the systemic effects and metabolic changes induced by mycophenolate esters. For instance, GC-MS has been employed to investigate the comprehensive metabolic profiling of mycophenolate mofetil (MMF)-induced toxicity in mice. frontiersin.orgnih.govnih.govresearchgate.net
In such studies, GC-MS identifies metabolic changes in various biological samples, including serum and multiple organ tissues (e.g., intestine, hippocampus, lung, liver, kidney, heart, and cortex). Researchers have observed differential expression of metabolites, indicating disruptions in pathways such as amino acid metabolism and fatty acid biosynthesis following MMF administration. nih.govnih.govresearchgate.net The technique involves processing raw GC-MS data through alignment, retention time correction, baseline filtration, and deconvolution, with metabolite identification often performed by comparing spectra against libraries like the U.S. National Institute of Standards and Technology (NIST) GC-MS library. Metabolites with a similarity score greater than 80% are typically considered structurally identified. nih.gov
Spectroscopic Methods
Spectroscopic methods provide crucial information regarding the structure, purity, and concentration of mycophenolate esters and their derivatives.
UV-Visible Spectrophotometry for Quantification and Solubility Studies
UV-Visible (UV-Vis) spectrophotometry is a straightforward and economical method for the quantification of mycophenolate mofetil and for conducting solubility studies. The technique relies on measuring the absorption of ultraviolet or visible radiation by the substance in solution. rjptonline.orgresearchgate.netajpaonline.com
For mycophenolate mofetil, a validated UV spectrophotometric method recorded the absorption spectrum against methanol (B129727) as a blank. The maximum absorbance (λmax) was found at 250 nm in methanol and acetate (B1210297) buffer of pH 3.5. ajpaonline.com This method demonstrated linearity in the range of 5-35 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.796 µg/mL and 2.412 µg/mL, respectively. rjptonline.orgresearchgate.net
UV-Vis spectrophotometry is also extensively used in preformulation stages for solubility studies. For example, it has been successfully applied to screen the solubility of mycophenolate mofetil in various excipients, including oils, surfactants, and co-surfactants, to aid in the development of microemulsion formulations. Oleic acid showed particularly high solubility for mycophenolate mofetil (18.456 mg/mL) among tested oils. rjptonline.orgresearchgate.net
The following table presents validation parameters for a UV spectrophotometric method for Mycophenolate Mofetil:
| Parameter | Value/Range | Reference |
| Linearity | 5-35 µg/mL | rjptonline.orgresearchgate.net |
| λmax | 250 nm | ajpaonline.com |
| LOD | 0.796 µg/mL | rjptonline.orgresearchgate.net |
| LOQ | 2.412 µg/mL | rjptonline.orgresearchgate.net |
| Accuracy | 100.95% to 102.54% | researchgate.net |
| Precision (%CV) | 1.02% to 1.14% | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of mycophenolate esters and their derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with two-dimensional NMR experiments, provide detailed information about the molecular architecture. nih.govjmaterenvironsci.comresearchgate.netmestrelab.commostwiedzy.pl
For mycophenolic acid derivatives, NMR spectra reveal characteristic signals that aid in confirming their structures. For instance, ¹³C-NMR and DEPT spectra can confirm the presence of specific carbon types, such as methyls (including oxygenated methyls), sp³ methylenes, sp² methines, oxygen-bearing sp³ methines, sp² quaternary carbons, and carbonyl carbons. nih.gov
Key structural features, such as the presence and position of methyl groups, methoxyl groups, and olefinic protons, can be identified from ¹H-NMR spectra. For example, in a mycophenolic acid derivative, characteristic signals for two methyl groups (e.g., at δH 1.81 and 2.20), two methoxyl groups (e.g., at δH 3.54 and 3.75), and an olefinic proton (e.g., at δH 5.25) have been observed. nih.gov Techniques like ¹H–¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial connectivity information, confirming the arrangement of atoms within the molecule. nih.gov NMR is particularly valuable for confirming the stereochemical configuration and conformational analysis of these complex molecules. mestrelab.commostwiedzy.pl
Infrared (IR) Spectroscopy for Compound Identification
Infrared (IR) spectroscopy is employed for the identification of mycophenolate esters and their derivatives by detecting the characteristic vibrational frequencies of their functional groups. The IR spectrum provides a molecular fingerprint, allowing for confirmation of the compound's identity. nih.govresearchgate.net
For mycophenolic acid derivatives, IR spectra typically show distinct absorption bands corresponding to key functional groups. Common absorptions include those for hydroxyl groups (around 3435 cm⁻¹), ester carbonyl groups (around 1744 cm⁻¹), and aromatic ring vibrations (e.g., at 1626 cm⁻¹ and 1456 cm⁻¹). nih.gov These characteristic peaks confirm the presence of these functionalities within the mycophenolate structure, aiding in compound identification and purity assessment.
Mass Spectrometry (MS) Applications in Metabolite Identification
Mass spectrometry (MS) is an indispensable analytical technique for the identification and quantification of chemical compounds, including Methyl mycophenolate and other related mycophenolate esters and their metabolites. Its high sensitivity and selectivity make it suitable for complex biological matrices and for monitoring impurities in pharmaceutical products stanford.edu.
Detection and Quantification of this compound this compound, also known as Mycophenolic Acid Methyl Ester, is identified and measured using various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ontosight.ai. This application is particularly significant in the quality control of Mycophenolate Mofetil, where regulatory bodies set standards for permissible impurity limits ontosight.ai. The identification of process-related substances and degradation products, such as this compound, in Mycophenolate Mofetil can be achieved through liquid chromatography coupled with quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS) caymanchem.com.
Predicted collision cross section (CCS) values, which are useful for compound identification in MS, have been determined for this compound. These values, alongside mass-to-charge (m/z) ratios for various adducts, aid in its precise identification in complex samples. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 335.14891 | 177.5 |
| [M+Na]+ | 357.13085 | 186.8 |
| [M+NH4]+ | 352.17545 | 182.1 |
| [M+K]+ | 373.10479 | 184.9 |
| [M-H]- | 333.13435 | 177.4 |
| [M+Na-2H]- | 355.11630 | 176.7 |
| [M]+ | 334.14108 | 178.4 |
| [M]- | 334.14218 | 178.4 |
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts (Source: PubChemLite uni.lu)
Broader Context of Mycophenolate Esters and Metabolites in MS While this compound is primarily characterized as an impurity, its close chemical relationship to mycophenolic acid (MPA) positions it within a broader family of compounds extensively studied by MS. Mycophenolic acid is the active metabolite of the prodrug Mycophenolate Mofetil (MMF), and its pharmacokinetics and the identification of its own metabolites, such as mycophenolic acid glucuronide (MPAG) and acyl glucuronide (AcMPAG), are routinely investigated using advanced MS techniques mims.commims.comnih.govchromsystems.comlabcorp.comuq.edu.aunih.govnih.govnih.govliverpool.ac.ukkyoto-u.ac.jp.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the quantitative determination of MPA and its metabolites in biological samples like human plasma and serum chromsystems.comlabcorp.comnih.govnih.govnih.govkyoto-u.ac.jpjyoungpharm.orgspringernature.com. This technique offers superior specificity and sensitivity compared to traditional methods stanford.edujyoungpharm.org. For instance, LC-MS/MS assays have been developed to measure free (unbound) concentrations of MPA and MPAG, employing electrospray tandem mass spectrometry in positive ionization mode with selected reactant monitoring uq.edu.au.
The linearity, accuracy, and precision of these MS-based assays are rigorously validated to ensure reliable quantification across a wide analytical range. For example, methods for MPA and MPAG have demonstrated linearity over ranges such as 0.1–13.6 µg/mL and 0.8–232.9 µg/mL, respectively, with high coefficients of determination (r² > 0.999) and low imprecision nih.gov.
| Compound | Linear Range (µg/mL) | Coefficient of Determination (r²) | Within-run Imprecision (%) | Between-run Imprecision (%) |
|---|---|---|---|---|
| Mycophenolic Acid (MPA) | 0.3–13.6 | >0.999 | <5.8 | <5.8 |
| Mycophenolic Acid Glucuronide (MPAG) | 2.6–232.9 | >0.999 | <5.8 | <5.8 |
Table 2: Typical LC-MS/MS Assay Performance for Mycophenolic Acid and its Glucuronide Metabolite (Based on research findings nih.gov)
The ability of MS to resolve and quantify these related compounds, including impurities like this compound and active metabolites, underscores its crucial role in the research and quality control of mycophenolate esters.
Future Research Directions for Methyl Mycophenolate and Mycophenolic Acid Derivatives
Design and Synthesis of Next-Generation Analogues with Improved Activity or Specificity
The development of next-generation analogues of mycophenolic acid and its derivatives, including methyl mycophenolate, is a significant area of ongoing research. The primary goal is to synthesize compounds with enhanced therapeutic properties, such as improved activity, greater specificity, and reduced systemic toxicity, which can limit the use of current clinical derivatives like mycophenolate mofetil and mycophenolate sodium due to side effects and in vivo glucuronidation researchgate.netnih.govmostwiedzy.plmdpi.com.
Researchers are exploring various structural modifications to overcome these limitations. For instance, new synthetic approaches allow for the creation of MPA analogues that are challenging to obtain through direct modification of the parent molecule growingscience.com. Studies have focused on amino acid and peptide derivatives of MPA, evaluating their potential as antibacterial agents. Some of these novel compounds have demonstrated superior activity compared to MPA itself nih.gov. Notably, the biological activity of amino acid derivatives can be influenced by the configuration at the chiral center within the amino acid unit, with methyl esters sometimes exhibiting better antimicrobial activity than their free carboxylic acid counterparts nih.gov. Further investigations involve modifications at specific positions, such as the C-5, C-7, and C-6' positions of the MPA structure, to fine-tune their pharmacological profiles researchgate.net. This systematic design and synthesis effort aims to yield compounds with more favorable pharmacokinetic and pharmacodynamic properties, ultimately leading to safer and more effective therapeutic agents.
Further Elucidation of Novel Molecular Targets and Signaling Pathways
While the primary mechanism of mycophenolic acid involves the inhibition of IMPDH, research continues to uncover additional molecular targets and signaling pathways through which MPA and its derivatives exert their effects. This expanded understanding is crucial for developing more targeted therapies and exploring new indications.
Beyond IMPDH inhibition, MPA has been found to influence a range of cellular functions by affecting various biological pathways, including those involved in apoptosis, immune-associated signaling, and general cell signaling pathways such as mitogen-activated protein kinases (MAPK), extracellular-signal regulated kinases (ERK), c-Jun N-terminal kinases (JNK), p53, and Rho-associated protein kinase uni-goettingen.de. A recent study highlighted that this compound (MMP) inhibits gastric cancer growth by specifically targeting the p53 signaling pathway nih.govresearchgate.net. This involves modulating p53 protein stability and degradation, leading to the induction of downstream pathways responsible for cell cycle regulation and apoptosis nih.govresearchgate.net.
Furthermore, MPA has been shown to induce a non-classical, caspase-independent necrotic cell death signal in lymphocytes, which relies on the activity of Rho-GTPase Cdc42 and actin polymerization aai.org. This discovery points to novel, IMPDH-independent mechanisms of action. Proteomic investigations are also employed to systematically identify new molecular targets of MPA, such as the observed upregulation of MLC2 in human cells, suggesting its functional involvement in MPA-mediated barrier defects uni-goettingen.de. These findings underscore the complex pharmacology of mycophenolic acid and its derivatives, opening avenues for targeting previously unrecognized pathways.
Development of Advanced Preclinical Models for Mechanistic Studies
The advancement of preclinical models is essential for thoroughly investigating the mechanisms of action of this compound and mycophenolic acid derivatives and for predicting their efficacy and safety in vivo. These models provide critical insights before human clinical trials.
Traditional in vivo studies in mice have been instrumental in demonstrating the lymphocyte-selective immunosuppressive effects of MPA and in the development of prodrugs like mycophenolate mofetil to improve oral bioavailability nih.gov. Current research utilizes advanced preclinical models, such as human-derived pancreatic cancer xenografts, to evaluate the anti-tumor and anti-angiogenic effects of MPA and MMF researchgate.net. Advanced in vivo cancer extravasation models are also being employed for detailed mechanistic studies of drug action sci-hub.se.
The development of sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) methods, is crucial for accurate quantification of MMF and MPA in biological samples, which is necessary for comprehensive in vivo bioavailability and bioequivalence studies core.ac.uk. Animal models, including the gldapoE (-/-) mouse model, are used to study the effects of MMF on disease progression in conditions like atherosclerosis and systemic lupus erythematosus frontiersin.org. Moreover, studies involving small and large animal models for vascularized composite allotransplantation (VCA) are underway to assess the efficacy of topical MPA formulations in preventing or reversing allograft rejection, with the aim of minimizing systemic exposure and toxicity frontiersin.org. These advanced models are pivotal for gaining a deeper understanding of the compounds' pharmacology and for optimizing their therapeutic application.
Q & A
Q. What are the standard protocols for synthesizing methyl mycophenolate, and how can purity be validated?
this compound synthesis typically involves esterification of mycophenolic acid using methanol under acid catalysis. Purification is achieved via recrystallization or column chromatography. Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure compliance with guidelines for reporting synthetic procedures, including yield, solvent selection, and spectroscopic data .
Q. How should researchers design initial pharmacological studies to assess this compound’s immunosuppressive activity?
Begin with in vitro assays measuring inhibition of inosine monophosphate dehydrogenase (IMPDH), the enzyme targeted by mycophenolate derivatives. Use Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) to quantify IMPDH activity via spectrophotometric detection of NADH depletion. Dose-response curves (1–100 μM) and IC₅₀ calculations are critical. Include positive controls (e.g., mycophenolate mofetil) and validate results with in vivo rodent models monitoring lymphocyte proliferation .
Q. What databases and literature sources are recommended for background research on this compound?
Prioritize SciFinder and Web of Science for chemical properties, synthetic routes, and pharmacological data. Use PubMed for clinical trial correlations. Avoid non-peer-reviewed sources. Systematic reviews should follow PRISMA guidelines, with search terms like “this compound pharmacokinetics” and “IMPDH inhibition mechanisms.” Filter results by study type (e.g., RCTs, cohort studies) and impact factor ≥3 journals .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability be resolved in pharmacokinetic studies?
Discrepancies often arise from interspecies metabolic differences or formulation variability. Conduct cross-species comparative studies using LC-MS/MS to quantify plasma concentrations. Apply population pharmacokinetic models (e.g., NONMEM) to account for covariates like age, renal function, and drug interactions. Validate findings with bootstrap resampling and visual predictive checks .
Q. What methodological considerations are critical when integrating this compound data from heterogeneous studies (e.g., in vitro vs. in vivo)?
Use meta-analysis frameworks (e.g., random-effects models) to pool effect sizes, adjusting for heterogeneity via I² statistics. Stratify analyses by study design, species, and dosing regimens. For in vitro-to-in vivo extrapolation (IVIVE), apply physiologically based pharmacokinetic (PBPK) modeling. Address publication bias with funnel plots and Egger’s regression .
Q. How can novel derivatives of this compound be systematically evaluated for reduced off-target effects?
Employ structure-activity relationship (SAR) studies with computational docking (e.g., AutoDock Vina) to predict IMPDH binding affinity. Synthesize analogs with modified ester groups and test selectivity using kinase profiling panels (e.g., Eurofins KinaseScan). Validate in silico predictions with cellular cytotoxicity assays (e.g., CCK-8) in non-target cell lines .
Q. What strategies improve reproducibility in this compound research, particularly in animal models?
Adopt ARRIVE 2.0 guidelines for preclinical studies: specify sample size justification, randomization methods, and blinding protocols. Use isogenic rodent strains to minimize genetic variability. Document environmental factors (e.g., diet, light cycles) and plasma drug levels at sacrifice. Share raw data and analysis code via repositories like Figshare or Zenodo .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit with Akaike Information Criterion (AIC). For longitudinal data, apply mixed-effects models to account for intra-subject variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for clinical relevance .
Q. How should researchers address ethical considerations in studies involving this compound’s teratogenic risks?
Follow ICH S5(R3) guidelines for reproductive toxicity testing. Use in vitro models (e.g., embryonic stem cell tests) as preliminary screens. For in vivo studies, include justification for animal use, minimize sample sizes, and monitor maternal toxicity. Obtain ethics committee approval and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
